molecular formula C20H17N3O B2822400 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one CAS No. 866050-26-2

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one

Cat. No.: B2822400
CAS No.: 866050-26-2
M. Wt: 315.376
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one is a synthetic small molecule based on the pyrazolo[1,5-a]quinazoline scaffold, a chemotype of significant interest in medicinal chemistry for developing novel therapeutic agents. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The core pyrazolo[1,5-a]quinazoline structure is structurally related to well-established topoisomerase I (Top1) poisons like indenoisoquinolines, making it a promising scaffold for the development of non-camptothecin Top1 inhibitors . Research indicates that decorating the core at specific positions is critical for biological activity; for instance, a phenyl ring at the 3-position and a protonable side chain can significantly enhance Top1 inhibitory effects, trapping the Top1-DNA cleavage complex and leading to irreversible DNA strand breaks, apoptosis, and cell cycle arrest . The specific substitution pattern of your compound, featuring a 2-methyl group and a 4-[(E)-3-phenylprop-2-enyl] chain, is designed to mimic these favorable pharmacophoric features. Beyond oncology, the pyrazolo[1,5-a]quinazoline scaffold has demonstrated potential in other research areas. Recent screening of related compounds identified derivatives with potent anti-inflammatory activity by inhibiting LPS-induced NF-κB transcriptional activity . Furthermore, pharmacophore mapping and molecular modeling suggest that active pyrazolo[1,5-a]quinazoline compounds can act as ligands for key mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, with the highest complementarity often observed for JNK3 . This indicates your compound's potential utility in research focused on inflammation, kinase signaling pathways, and associated diseases. In summary, this compound is a versatile chemical tool for investigators exploring: Anticancer Drug Discovery: As a potential Topoisomerase I (Top1) inhibitor for evaluating antitumor efficacy and mechanisms of action . Kinase Signaling Pathways: For in vitro studies targeting MAPKs such as JNK, p38, and ERK . Inflammatory Disease Research: For probing the role of NF-κB and other inflammatory mediators in cellular models .

Properties

IUPAC Name

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-15-14-19-22(13-7-10-16-8-3-2-4-9-16)20(24)17-11-5-6-12-18(17)23(19)21-15/h2-12,14H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYPEFEDLYAEE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]quinazolin derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth.

Case Studies and Findings

  • Inhibition of Tumor Cell Lines :
    • A study evaluated various derivatives against different cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound showed significant cytotoxic effects with IC50 values ranging from 10 µM to 12 µM for these cell lines .
    • Table 1 summarizes the cytotoxic activity of related compounds:
CompoundCell LineIC50 (µM)
A3PC310
A3MCF-710
A3HT-2912
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis through caspase activation pathways (caspase 3/7, caspase 8, and caspase 9) in cancer cells .

Anti-inflammatory Activity

The pyrazolo[1,5-a]quinazolin derivatives have also been investigated for their anti-inflammatory properties. Inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) has been highlighted as a significant mechanism through which these compounds exert their effects.

Research Insights

A patent review indicated that compounds similar to this compound are effective IRAK4 inhibitors, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have been documented in several studies. These compounds show activity against various bacterial strains, making them candidates for further development as antibacterial agents.

Study Findings

  • Bacterial Inhibition :
    • Research has shown that certain pyrazolo derivatives inhibit bacterial growth effectively, with mechanisms involving disruption of bacterial cell wall synthesis and function.
    • Table 2 presents findings on the antibacterial activity against common pathogens:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli25 µg/mL
Compound YS. aureus15 µg/mL

Chemical Reactions Analysis

Table 1: Key Synthetic Pathways

Reaction TypeConditionsYieldReference
Chloroacetylation at C2THF, 0°C → RT, 6h65%
Cyclization with POCl₃Reflux in POCl₃, 14h85%
Styryl Group AdditionGlacial AcOH/NaOAc, 8h reflux78%*
*Estimated from analogous reactions.

Electrophilic and Nucleophilic Reactivity

The pyrazoloquinazolinone core exhibits dual reactivity:

  • Electrophilic Sites : The C2 methyl group and C4 styryl substituent activate the quinazolinone ring for electrophilic substitution .

  • Nucleophilic Sites : The N3 nitrogen and carbonyl oxygen participate in hydrogen bonding and nucleophilic attacks, enabling interactions with biological targets like PARP-1 .

Key Observations:

  • PARP-1 Inhibition : Pyrazolo[1,5-a]quinazolin-5-one derivatives with polar substituents at C2 (e.g., amides) show nanomolar inhibition due to enhanced hydrogen bonding with the enzyme’s active site .

  • Antimicrobial Activity : Styryl-substituted analogs demonstrate improved gram-positive antibacterial activity, attributed to enhanced membrane penetration .

Functionalization at the Styryl Group

The (E)-3-phenylprop-2-enyl moiety undergoes characteristic alkene reactions:

  • Diels-Alder Reactions : The conjugated diene system participates in cycloadditions to form polycyclic derivatives .

  • Oxidation : Selective oxidation of the double bond forms epoxides or diols, which are intermediates for further functionalization .

Table 2: Styryl Group Reactivity

ReactionProductApplication
EpoxidationEpoxideAnticancer prodrugs
HydrogenationSaturated propyl chainReduced cytotoxicity
Cross-couplingBiaryl derivativesEnhanced π-π stacking

Biological Activity Correlations

The compound’s bioactivity is modulated by its substituents:

  • Anticancer Activity : Styryl groups enhance DNA intercalation, as seen in EGFR/HER2 inhibitors (IC₅₀ = 0.096 μM for related quinazolines) .

  • Antiviral Potential : Analogous styrylquinazolines inhibit cytomegalovirus (EC₅₀ = 0.15–0.21 μM) .

Mechanistic Insights:

  • The styryl group’s planarity improves binding to kinase ATP pockets .

  • Methyl at C2 sterically shields the core, reducing off-target interactions .

Degradation and Stability

  • Hydrolytic Stability : The pyrazoloquinazolinone core resists hydrolysis under physiological pH but degrades in strong acids/bases via ring opening .

  • Photoreactivity : The styryl group undergoes [2+2] cycloaddition under UV light, forming dimers .

Comparative Reactivity with Analogs

Feature2-Methyl-4-Styryl Derivative2-Chloro-4-Phenyl Analog
Electrophilic ReactivityModerateHigh
PARP-1 Inhibition (IC₅₀)14 nM*28 nM
Synthetic AccessibilityHighModerate
*Data extrapolated from Kinoshita et al. .

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences the compound’s physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Weight Key Biological Activity Source (Evidence ID)
2-Methyl-4H-pyrazolo[1,5-a]quinazolin-5-one None (unsubstituted) 199.21 Base scaffold for derivatization
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one Phenoxy 278.27 Kinase inhibition (structural study)
5-(N,N-Dialkylaminoalkoxy)-3-(4-substitutedphenyl) derivatives Aminoalkoxy 350–400 Topoisomerase I inhibition
Fluorinated pyrazolo[1,5-a]quinazolin-5-one Fluorine ~217 (estimated) Enhanced metabolic stability
Target compound (E)-3-phenylprop-2-enyl ~317 (estimated) Hypothesized kinase/topoisomerase inhibition N/A

Key Observations:

  • The unsubstituted base scaffold (MW 199.21) serves as a template for introducing functional groups .
  • Phenoxy substituents (e.g., in triazoloquinazolines) improve binding to kinase ATP pockets due to aromatic π-π stacking .
  • Aminoalkoxy groups enhance solubility and topoisomerase I inhibition, as seen in non-camptothecin analogs .
  • Fluorine increases metabolic stability and electronegativity, improving pharmacokinetics .
  • The (E)-3-phenylprop-2-enyl group in the target compound likely enhances lipophilicity and membrane permeability compared to polar substituents (e.g., aminoalkoxy).

Core Structure Modifications

Pyrazoloquinazolinones are structurally related to other fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidines : Smaller bicyclic system (pyrazole + pyrimidine) with applications as kinase inhibitors . These lack the quinazoline ring’s carbonyl group, reducing hydrogen-bonding capacity.
  • Triazolo[1,5-a]quinazolines : Additional nitrogen atoms improve solubility but may reduce blood-brain barrier penetration .

Q & A

What are the key synthetic routes for 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one, and how are reaction conditions optimized for high purity?

Basic Research Focus
The synthesis typically involves multi-step pathways, including cyclization and functionalization of the pyrazoloquinazoline core. A copper-catalyzed cascade reaction in aqueous media has been reported for analogous pyrazolo[1,5-a]quinazolin-5-ones, using methyl 2-bromobenzoate and pyrazol-5-amine precursors under nitrogen at 100°C . Key optimization parameters include:

  • Catalyst loading : Copper iodide (CuI) at 20 mol% ensures efficient coupling.
  • Solvent choice : Water-mediated systems reduce toxicity and improve selectivity.
  • Purification : Column chromatography with petroleum ether/ethyl acetate (3:1) achieves >95% purity .

How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?

Basic Research Focus
Structural validation requires:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., E-configuration of the propenyl group) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching C22H18N3O).
  • HPLC : Monitors intermediate purity (>98% by reverse-phase C18 column) .

What computational strategies predict the compound’s binding interactions with biological targets like metabotropic glutamate receptors (mGluRs)?

Advanced Research Focus
Molecular docking and dynamics simulations model interactions with mGluR2/3 allosteric sites:

  • Docking software (e.g., AutoDock Vina) : Predicts binding affinities using crystal structures (PDB: 6N4S for mGluR2) .
  • Free-energy perturbation (FEP) : Quantifies substituent effects on receptor selectivity (e.g., pyrimidin-5-yl groups enhance mGluR2/3 dual activity) .

How do structural modifications influence biological activity, and what SAR trends are observed in pyrazoloquinazoline derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:

  • Substituent position : Methyl groups at C2 improve metabolic stability, while E-propenyl chains at C4 enhance blood-brain barrier penetration .
  • Heterocyclic appendages : Pyrimidine substitutions at C8 increase mGluR2/3 NAM potency (IC50 < 50 nM) but reduce mGluR3 selectivity .
  • Molecular switching : Minor changes (e.g., replacing phenyl with naphthyl) invert activity from antagonism to agonism .

What experimental strategies resolve contradictions in biological assay data (e.g., divergent IC50 values across studies)?

Advanced Research Focus
Contradictions arise from assay variability (e.g., cell line differences). Mitigation strategies include:

  • Orthogonal assays : Cross-validate using calcium flux (FLIPR) and cAMP accumulation assays .
  • Proteolytic stability tests : Confirm compound integrity post-incubation via LC-MS .
  • Structural analogs : Compare activity of derivatives to isolate confounding variables (e.g., solvent effects) .

How can researchers optimize reaction yields for scale-up synthesis while maintaining regioselectivity?

Advanced Research Focus
Scale-up challenges involve balancing yield and selectivity:

  • Temperature control : Maintaining 100°C prevents byproduct formation in cyclization steps .
  • Catalyst recycling : Recover CuI via aqueous extraction (85% recovery rate) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for intermediates .

What are the challenges in achieving selective mGluR2 vs. mGluR3 modulation, and how are they addressed?

Advanced Research Focus
Selectivity hurdles stem from receptor homology (>70% sequence identity):

  • Pharmacophore modeling : Identifies critical hydrogen-bonding residues (e.g., Lys74 in mGluR2) .
  • Fluorine scanning : Introduces fluorine at C7 to disrupt mGluR3 binding (ΔpIC50 = 1.2) .
  • In vivo profiling : Assess brain penetration (Kp > 0.5) to exclude peripherally restricted analogs .

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